

Chemical properties and reactivity of 2,4-Dimethyl-3,5-heptanedione

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Compound of Interest

Compound Name: 2,4-Dimethyl-3,5-heptanedione

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **2,4-Dimethyl-3,5-heptanedione**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **2,4-Dimethyl-3,5-heptanedione**, a β -diketone with potential applications in synthesis and coordination chemistry.

Chemical and Physical Properties

2,4-Dimethyl-3,5-heptanedione, also known by its IUPAC name 2,4-dimethylheptane-3,5-dione, is a diketone with the chemical formula $C_9H_{16}O_2$.^[1] Its fundamental properties are summarized below.

General Properties

Property	Value	Source
Molecular Formula	C9H16O2	[1]
Molecular Weight	156.22 g/mol	[1][2]
IUPAC Name	2,4-dimethylheptane-3,5-dione	[2]
CAS Registry Number	37484-68-7	[1][2]
Canonical SMILES	CCC(=O)C(C)C(=O)C(C)C	[3]
InChI	InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7H,5H2,1-4H3	[1]

Physical Properties

Quantitative experimental data for some physical properties of **2,4-Dimethyl-3,5-heptanedione** are limited in the public domain. The table below includes computed and experimental data where available.

Property	Value	Notes	Source
XLogP3-AA	1.8 - 1.9	Computed octanol/water partition coefficient	[2][3]
Hydrogen Bond Donor Count	0	Computed	[2]
Hydrogen Bond Acceptor Count	2	Computed	[2]
Rotatable Bond Count	4	Computed	[2]
Topological Polar Surface Area	34.1 Å ²	Computed	[2]
Solubility in Ethanol	949.81 g/L at 25°C	Experimental	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,4-Dimethyl-3,5-heptanedione**.

Data Type	Information	Source
Mass Spectrometry	Electron ionization mass spectrum data is available.	[1]
Gas Chromatography	Kovats Retention Index data is available under standard non-polar (1068) and standard polar (1507, 1523) conditions.	[2]

Reactivity and Reaction Mechanisms

As a β -diketone, the reactivity of **2,4-Dimethyl-3,5-heptanedione** is dominated by the chemistry of its dicarbonyl moiety and the acidic protons on the α -carbons.

Keto-Enol Tautomerism

A fundamental property of β -diketones is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium position can be influenced by factors such as solvent polarity and the steric bulk of substituents.[4] For **2,4-Dimethyl-3,5-heptanedione**, the presence of methyl groups on the α -carbons influences this equilibrium.

Caption: Keto-enol tautomerism in **2,4-Dimethyl-3,5-heptanedione**.

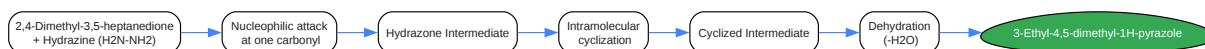
Metal Chelation

The enolate form of **2,4-Dimethyl-3,5-heptanedione** is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions. The two oxygen atoms coordinate to the metal center, forming a six-membered ring. These metal complexes often exhibit interesting catalytic and material properties.

Caption: Chelation of a metal ion (M^{n+}) by the enolate of the dione.

Condensation Reactions

Like other 1,3-dicarbonyl compounds, **2,4-Dimethyl-3,5-heptanedione** can undergo condensation reactions with bifunctional nucleophiles to form heterocyclic compounds. For example, reaction with hydrazine is expected to yield a substituted pyrazole, a stable aromatic heterocycle.^{[6][7]}



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Caption: Proposed reaction pathway for the formation of a pyrazole derivative.

Experimental Protocols

Detailed experimental protocols for **2,4-Dimethyl-3,5-heptanedione** are not widely published. However, established methods for similar β -diketones can be adapted.

Proposed Synthesis via Claisen Condensation

A plausible route for the synthesis of **2,4-Dimethyl-3,5-heptanedione** is the mixed Claisen condensation between an ester and a ketone. A similar procedure is documented for the synthesis of 2,6-dimethyl-3,5-heptanedione.^[8]

- Reactants: Ethyl propionate and 3-methyl-2-butanone.
- Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like DMF or THF.
- Procedure:
 - A flask is charged with the base and the solvent under an inert atmosphere (e.g., Nitrogen or Argon).
 - A mixture of ethyl propionate and 3-methyl-2-butanone is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., 50°C).^[8]
 - The reaction is stirred for several hours to ensure completion.

- The reaction is quenched by carefully adding a proton source, such as a dilute aqueous acid (e.g., HCl).
- The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined, washed, dried, and concentrated under reduced pressure.
- Purification is achieved via fractional distillation or column chromatography.

General Protocol for Metal Complex Formation

This protocol describes a general method for synthesizing a metal(II) acetylacetonate-type complex.

- Reactants: **2,4-Dimethyl-3,5-heptanedione**, a metal(II) salt (e.g., CuCl₂, NiCl₂), and a weak base (e.g., sodium acetate).
- Solvent: Methanol or ethanol.
- Procedure:
 - Dissolve the metal(II) salt in the alcohol solvent.
 - In a separate flask, dissolve **2,4-Dimethyl-3,5-heptanedione** in the same solvent.
 - Add the diketone solution to the metal salt solution with stirring.
 - Add a solution of the weak base dropwise to facilitate the deprotonation of the diketone.
 - The metal complex will often precipitate from the solution upon formation or cooling.
 - The solid product is collected by filtration, washed with cold solvent to remove impurities, and dried.
 - Recrystallization from an appropriate solvent can be performed for further purification.

Conclusion

2,4-Dimethyl-3,5-heptanedione exhibits the characteristic reactivity of a β -diketone, including keto-enol tautomerism, the ability to form stable metal chelates, and participation in

condensation reactions to form heterocyclic systems. While specific experimental data for this compound is sparse, its chemical behavior can be reliably predicted from the extensive studies on analogous structures. This makes it a versatile building block for synthetic chemistry and a valuable ligand in coordination chemistry, with potential applications in catalysis and materials science. Further research into its specific properties and reactions is warranted to fully explore its utility.

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